molecular formula C12H12N2O2 B8277960 2-Hydroxymethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one

2-Hydroxymethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one

Cat. No. B8277960
M. Wt: 216.24 g/mol
InChI Key: VLRUZKBOPIJVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(hydroxymethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one

InChI

InChI=1S/C12H12N2O2/c15-6-11-13-10-5-8-3-1-2-7(8)4-9(10)12(16)14-11/h4-5,15H,1-3,6H2,(H,13,14,16)

InChI Key

VLRUZKBOPIJVIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of caesium acetate (14.4 g, 75.2 mmol) in dry DMF (40 ml) was heated to 60° C. under argon for 30 min. The mixture was cooled to 40° C. and a suspension of 2-chloromethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one (L. Skelton, V. Bavetsias, A. Jackman, WO 00/050417-A1; 2.2 g, 9.4 mmol) in dry DMF (60 ml) was added via a cannula. The mixture was heated to 80° C. under argon for 16 h. The mixture was cooled to room temperature and the solvent was removed in vacuo. The residue was suspended in water (50 ml) and MeOH (20 ml). The pH was adjusted to 12.5 with 1M sodium hydroxide solution and the brown suspension was stirred for 2 h at room temperature. The insoluble brown solid was removed by filtration and the resulting solution was acidified to pH 5 with 1M hydrochloric acid. The precipitate was collected by filtration, washed with acidified water and dried in vacuo over P2O5 to yield the product as a pale yellow solid (1.17 g, 58%); m.p. 205-210° C.; 1H NMR (DMSO-d6) δ 2.07 (quin, J=7.4 Hz, 2H, 7-H), 2.98 (q, J=6.95 Hz, 4H, 6-H and 8-H), 4.38 (s, 2H, −2-CH2), 7.46 (s, 1H, 9-H), 7.92 (s, 1H, 5-H); MS (FAB-m/z): Found 217 [(M+H)+, 100%]; HRMS: measured 217.0977; calculated for C12H13N2O2 (M+H)+; 217.0977. Found C, 64.01; H, 5.23; N, 12.34. C12H13N2O2.½H2O requires C, 63.93; H, 5.77; N, 12.43%.
Quantity
14.4 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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0 (± 1) mol
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Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

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